(4-Chlorophenyl)(2-(2-hydroxy-5-methylphenyl)-3,3-dimethylindolin-1-yl)methanone
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Overview
Description
(4-Chlorophenyl)(2-(2-hydroxy-5-methylphenyl)-3,3-dimethylindolin-1-yl)methanone is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxy-methylphenyl group, and a dimethylindolinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(2-(2-hydroxy-5-methylphenyl)-3,3-dimethylindolin-1-yl)methanone typically involves the reaction of 4-chlorophenyl-4-chlorobenzoate with montmorillonite K-10 clay under microwave irradiation . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(2-(2-hydroxy-5-methylphenyl)-3,3-dimethylindolin-1-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and hydroxy-methylphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-Chlorophenyl)(2-(2-hydroxy-5-methylphenyl)-3,3-dimethylindolin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(2-(2-hydroxy-5-methylphenyl)-3,3-dimethylindolin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4’-Chloro-2-hydroxy-5-methylbenzophenone: This compound shares structural similarities with (4-Chlorophenyl)(2-(2-hydroxy-5-methylphenyl)-3,3-dimethylindolin-1-yl)methanone and exhibits similar chemical properties.
(3-Chlorophenyl)(2-hydroxy-5-methylphenyl)-methanone: Another structurally related compound with comparable reactivity and applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H22ClNO2 |
---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
(4-chlorophenyl)-[2-(2-hydroxy-5-methylphenyl)-3,3-dimethyl-2H-indol-1-yl]methanone |
InChI |
InChI=1S/C24H22ClNO2/c1-15-8-13-21(27)18(14-15)22-24(2,3)19-6-4-5-7-20(19)26(22)23(28)16-9-11-17(25)12-10-16/h4-14,22,27H,1-3H3 |
InChI Key |
JBZTXUXDNJWPHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2C(C3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)Cl)(C)C |
Origin of Product |
United States |
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